molecular formula C8H14O B7799699 Cyclooctene oxide CAS No. 4925-71-7

Cyclooctene oxide

Cat. No.: B7799699
CAS No.: 4925-71-7
M. Wt: 126.20 g/mol
InChI Key: MELPJGOMEMRMPL-OCAPTIKFSA-N
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Description

Cyclooctene oxide (CAS 286-62-4), also known as 9-oxabicyclo[6.1.0]nonane or 1,2-epoxycyclooctane, is a cyclic epoxide with the molecular formula C8H14O and a molecular weight of 126.20 g/mol [ ]. This compound is characterized as white to almost white crystals or chunks with a melting point of 53-56 °C and a boiling point of 55 °C at 5 mmHg [ ]. It serves as a versatile building block and reagent in organic synthesis, primarily functioning as an epoxidizing agent [ ]. Its mechanism of action involves the electrophilic oxygen atom in the three-membered oxirane ring undergoing addition reactions with nucleophiles or participating in ring-opening reactions, enabling the functionalization and synthesis of more complex organic molecules [ ]. In research settings, this compound is a fundamental substrate for developing and investigating novel catalytic systems. It is widely used as a model alkene to study the mechanism and kinetics of epoxidation reactions, including aerobic epoxidation [ ], electrocatalytic epoxidation using water as an oxygen source [ ], and epoxidation catalyzed by metalloporphyrins [ ]. These studies are critical for advancing green chemistry approaches, as they aim to utilize milder oxidants like oxygen or hydrogen peroxide and develop more efficient, recyclable catalysts [ ]. The compound is for research use only and is not intended for diagnostic or therapeutic applications [ ].

Properties

CAS No.

4925-71-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,8R)-9-oxabicyclo[6.1.0]nonane

InChI

InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2/t7-,8+

InChI Key

MELPJGOMEMRMPL-OCAPTIKFSA-N

SMILES

C1CCCC2C(O2)CC1

Isomeric SMILES

C1CCC[C@H]2[C@H](O2)CC1

Canonical SMILES

C1CCCC2C(O2)CC1

physical_description

Crystalline solid;  [Alfa Aesar MSDS]

Origin of Product

United States

Preparation Methods

Tantalum-Based Catalysts

Tantalum oxide catalysts supported on silica (Ta–SiO2_2) demonstrate remarkable activity for cyclooctene epoxidation. Calixarene-capped Ta–SiO2_2 catalysts (e.g., Cal4_4Ta(OSi)2_2) exhibit turnover rates exceeding 240 h1^{-1} at 60°C, with epoxide selectivity >98% and minimal hydrolysis to cyclooctanediol (<2%). Kinetic studies reveal a first-order dependence on Ta content and H2_2O2_2 concentration, while cyclooctene exhibits weak positive order kinetics, suggesting partial substrate inhibition. Comparative analyses show that calixarene capping ligands reduce unproductive H2_2O2_2 decomposition by 50% compared to bare TaO(OSi)3_3 catalysts, which suffer from 30% lower activity and increased diol formation (5%).

Manganese-Based Catalysts

Manganese complexes, particularly those with trichloroacetic acid (CCl3_3CO2_2H) as an additive, achieve 79% cyclooctene conversion with 122 turnover numbers (t.o.n.) for epoxide and 166 t.o.n. for cis-cyclooctanediol. Catalyst systems employing 2,6-dichlorobenzoic acid (2,6-Cl2_2PhCO2_2H) further enhance selectivity to 93%, albeit with reduced conversion (67%). Continuous substrate addition strategies mitigate overoxidation, maintaining epoxide yields >80% even at extended reaction times.

Additive-Driven Optimization of Epoxidation

The inclusion of acidic additives profoundly influences reaction pathways and product distributions.

Role of Trichloroacetic Acid

CCl3_3CO2_2H increases epoxidation rates by stabilizing electrophilic intermediates, enabling 96% conversion at 25 mol% loading. However, excessive additive concentrations promote diol formation through epoxide hydrolysis, reducing net epoxide yields to 77%.

Ligand Design and Solvent Effects

Calixarene ligands on Ta–SiO2_2 catalysts suppress water-induced hydrolysis by creating hydrophobic active sites, limiting diol formation to <2%. In contrast, polar solvents like acetonitrile (MeCN) enhance H2_2O2_2 activation but require careful water management to avoid inhibition.

Kinetic and Mechanistic Insights

Epoxidation kinetics follow a Langmuir-Hinshelwood model, where competitive adsorption of H2_2O2_2, cyclooctene, and inhibitors dictates rate behavior.

Inhibition by Reaction Byproducts

Water (H2_2O) and cyclooctanediol act as potent inhibitors, with molar inhibition constants (KiK_i) of 0.8 M and 0.2 M, respectively. Diol inhibition dominates at high conversions, necessitating in situ product removal or batch reactor designs to maintain rates.

Temperature and Pressure Dependencies

Optimal activity occurs at 60–70°C, with Arrhenius activation energies (EaE_a) of 45–55 kJ·mol1^{-1} for Ta–SiO2_2 systems. Elevated pressures (>1 atm) marginally improve cyclooctene solubility but risk overoxidation to carboxylic acids.

Comparative Analysis of Catalytic Systems

The table below summarizes key performance metrics for representative catalysts:

Catalyst SystemTemperature (°C)Conversion (%)Epoxide Selectivity (%)Turnover Number (t.o.n.)
Cal4_4Ta(OSi)2_26090>98105
TaO(OSi)3_360839583
Mn/CCl3_3CO2_2H257971122
Mn/2,6-Cl2_2PhCO2_2H256793525

Chemical Reactions Analysis

Hydrolysis to cis-Cyclooctanediol

Cyclooctene oxide undergoes acid-catalyzed hydrolysis to form cis-cyclooctanediol . This reaction is highly selective, with water acting as the nucleophile. Key findings include:

  • Catalyst : Manganese oxide nanoparticles facilitate hydrolysis under ambient conditions .

  • Yield : Up to 93% selectivity for cis-diol formation under optimized conditions (25°C, aqueous H₂O₂) .

  • Side Reactions : Prolonged reaction times or excess oxidants lead to further oxidation of the diol to α-hydroxyketones .

Reaction Conditions :

ParameterValueSource
Temperature25°C
SolventCH₂Cl₂ or fluorinated alcohols
Catalyst Loading1 mol% MnO₂ nanoparticles

Electrochemical Oxidation

This compound can be synthesized electrochemically from cyclooctene using water as the oxygen source. This method avoids hazardous reagents and achieves high Faradaic efficiency:

  • Electrocatalyst : MnO₂ nanoparticles generate high-valent Mn(IV)=O intermediates, which transfer oxygen to the alkene .

  • Efficiency : Faradaic efficiencies >30% at potentials above 0.8 V (vs. Fc/Fc⁺) .

  • Mechanism : First-order dependence on cyclooctene and water, with a rate-determining electron transfer step .

Kinetic Data :

  • TOF₀ (Turnover Frequency) : 398 h⁻¹ in trifluoroethanol (TFE) .

  • Isotopic Studies : Confirmed water as the oxygen source .

Catalytic Epoxidation of Cyclooctene

While not a direct reaction of this compound, its formation via catalytic epoxidation is critical for downstream applications:

  • Vanadium Catalysts : Oxo-vanadium(IV) Schiff base complexes achieve 98% epoxide yield using tert-butyl hydroperoxide (TBHP) in chloroform .

  • Solvent Effects : Non-coordinating solvents like chloroform enhance conversion by preventing catalyst deactivation .

Optimized Parameters :

ParameterOptimal ValueSource
SolventChloroform
Temperature60°C
Reaction Time6 hours

Radical-Mediated Oxidation

Vanadium disilicide (VSi₂) catalyzes cyclooctene oxidation via radical pathways in the presence of TBHP:

  • Role of VSi₂ : Facilitates hydroperoxide decomposition, generating radicals that propagate the oxidation .

  • Kinetics : First-order dependence on TBHP concentration .

  • FTIR Analysis : Confirmed complexation of TBHP and cyclooctene with VSi₂ .

Stability and Byproduct Formation

This compound is sensitive to hydrolysis and overoxidation:

  • Hydrolysis Rate : Rapid decomposition in water-miscible solvents (e.g., TFE) compared to fluorinated alcohols like 3F03F .

  • Byproducts : α-Hydroxyketones form under prolonged oxidative conditions, reducing diol yields .

Comparative Stability :

SolventEpoxide StabilityDiol Yield
3F03FHigh93%
Trifluoroethanol (TFE)Moderate89%

Recycling and Scalability

Fluorinated solvents enable catalyst recycling:

  • Reusability : Manganese oxide catalysts maintain activity for up to 11 cycles in 3F03F, with minimal loss in TON (Turnover Number) .

  • Challenges : Solvent recovery via distillation is complicated by co-evaporation with epoxide .

Scientific Research Applications

Chemical Synthesis

1. Epoxidation Reactions

Cyclooctene oxide is primarily produced through the epoxidation of cyclooctene, a reaction that can be catalyzed by various metal complexes. The epoxidation process is significant due to its ability to convert alkenes into epoxides, which are valuable intermediates in organic synthesis.

  • Catalysts Used : Various catalysts have been investigated for the epoxidation of cyclooctene, including:
    • Molybdenum-based catalysts (e.g., [Cp*2Mo2O5]) which have shown high efficiency and selectivity for producing this compound .
    • Iron(IV) complexes that facilitate the reaction through radical mechanisms, yielding this compound as the sole product .

Table 1: Catalytic Performance for Cyclooctene Epoxidation

CatalystYield (%)Reaction Time (h)Selectivity (%)
[Cp*2Mo2O5]84.520.5100
Iron(IV) Complex903100
VSi2755100

Medicinal Chemistry

2. Bioorthogonal Chemistry

Cyclooctene derivatives, particularly trans-cyclooctene (TCO), have been utilized in bioorthogonal reactions. These reactions enable the selective labeling of biomolecules in living systems, making them invaluable in biomedical imaging and targeted drug delivery.

  • Applications :
    • Radiolabeling : TCOs serve as bioorthogonal tags for radiolabeling peptides, facilitating pretargeted nuclear imaging and therapy .
    • Targeted Cancer Therapy : The "click-to-release" approach allows for selective delivery of therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing side effects .

Materials Science

3. Polymer Chemistry

This compound can also function as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability.

  • Case Study : Research has demonstrated that incorporating this compound into polymer networks results in materials with improved mechanical properties compared to traditional polymers .

Mechanism of Action

The reactivity of 1,2-epoxycyclooctane is primarily due to the strained three-membered epoxide ring. The ring strain makes the epoxide highly susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, epoxide hydrolase enzymes catalyze the hydrolysis of the epoxide ring to form diols, which are less reactive and more easily excreted from the body.

Comparison with Similar Compounds

Key Observations :

  • Cyclooctene vs. Ethylene/Propylene Oxides : Cyclooctene oxide achieves lower FE (30–50%) compared to ethylene oxide (71%) due to competition with the oxygen evolution reaction (OER) and over-oxidation to ketones . However, this compound benefits from hydrophobic interactions in hybrid electrolytes, which enhance substrate-catalyst contact .
  • Catalyst Dependency : RuO₂ and Au clusters show higher selectivity (>80%) for this compound compared to Co-based MOFs (41–78%) . In contrast, styrene oxide synthesis requires electron-rich Fe/Mn complexes to mitigate radical side reactions .
Selectivity and Byproduct Formation
  • This compound: Forms minimal byproducts (e.g., <10% cyclooctenone) when using CoSₓ or Au/SiO₂ catalysts . However, over-oxidation to cyclooctenol or ketones occurs with weaker oxidants like H₂O₂ .
  • Cyclohexene Oxide: Prone to allylic oxidation, yielding cyclohexenol (2%) and cyclohexenone (8%) even with optimized Fe catalysts .
  • Styrene Oxide : Requires strict solvent control (e.g., chloroform) to maximize conversion and minimize epoxide ring-opening .

Q & A

Q. What are the common oxidants and catalytic systems used for cyclooctene epoxidation, and how do reaction parameters influence selectivity?

Cyclooctene epoxidation typically employs oxidants such as tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂), and molecular oxygen (O₂). Catalysts include Schiff base copper(II) complexes, molybdenum(VI)/tungsten(VI) dioxo complexes, and iron(III) porphyrins. Key parameters include:

  • Oxidant-to-substrate ratio : Higher TBHP ratios (e.g., 3:1) enhance conversion but may reduce selectivity due to overoxidation .
  • Solvent polarity : Nonpolar solvents (e.g., chloroform) favor epoxide selectivity by stabilizing organic intermediates .
  • Temperature : Elevated temperatures (e.g., 50–80°C) accelerate kinetics but may degrade catalysts or promote side reactions .

Q. How is uncatalyzed cyclooctene oxidation by O₂ mechanistically characterized, and what kinetic models describe it?

Uncatalyzed oxidation of cyclooctene with O₂ in a batch reactor (343–373 K) follows an autocatalytic mechanism dominated by an addition pathway. The rate equation incorporates autocatalysis by total products (e.g., cyclooctene oxide, hydroperoxides). A power law model with activation energy ~80 kJ/mol fits experimental data, where selectivity toward epoxide exceeds 70% due to preferential radical addition to the double bond .

Q. What analytical methods are used to monitor cyclooctene epoxidation and quantify products?

  • Gas chromatography (GC-MS) : Tracks substrate conversion and epoxide selectivity using internal standards (e.g., dodecane) .
  • ¹H NMR : Quantifies H₂O₂ consumption and identifies intermediates .
  • UV-Vis spectroscopy : Monitors catalyst degradation or intermediate metal-oxo species (e.g., iron(IV) oxo) .

Advanced Research Questions

Q. How do solvation structures in hybrid electrolytes influence electrosynthetic pathways for cyclooctene epoxidation?

Molecular dynamics (MD) simulations reveal that cyclooctene and its oxide reside in organic nanodomains of hybrid acetonitrile/water electrolytes. The organic phase minimizes contact with aqueous regions, reducing parasitic hydrolysis. The ratio of organic-to-aqueous solvent (>5 Å from the substrate’s mass center) determines reaction efficiency, with ACN-rich domains favoring epoxide stability .

Q. What mechanistic insights explain the contrasting selectivity of molybdenum(VI) versus vanadium(V) catalysts?

  • Molybdenum(VI) complexes : Exhibit high conversion (>90%) but low selectivity (~55%) due to competing pathways like allylic oxidation. Coordination of TBHP via O–H···O hydrogen bonding generates reactive peroxo intermediates that non-selectively oxidize substrates .
  • Vanadium(V) complexes : Achieve higher selectivity (~69%) through steric and electronic modulation of hydrazone ligands. For example, benzene-terminated ligands enhance substrate orientation, favoring epoxidation over side reactions .

Q. How do kinetic models differentiate rate-limiting steps in Mo-catalyzed cyclooctene epoxidation with TBHP?

A three-step kinetic model for [MoO₂X₂L] catalysts involves:

  • Reversible TBHP coordination to Mo(VI) to form a peroxo intermediate (associative mechanism, ΔS‡ < 0).
  • Irreversible epoxidation via oxygen transfer to cyclooctene.
  • Competitive tert-butanol coordination slowing catalyst regeneration. The rate-determining step shifts with ligand electronics: electron-donating groups (e.g., hmbp) accelerate TBHP coordination, while bulky ligands slow substrate access .

Q. What role do isotopic labeling (e.g., H₂¹⁸O) and electrochemical studies play in elucidating epoxidation mechanisms?

  • Isotopic labeling : Confirms oxygen sources in epoxide formation. For example, ¹⁸O incorporation from H₂¹⁸O into this compound indicates water participation in non-heme diiron oxygenase mimics .
  • Electrochemical analysis : Cyclic voltammetry of manganese-salen complexes reveals electrocatalytic O₂ activation, correlating redox potentials with epoxidation turnover numbers .

Q. How do polyoxometalate (POM) catalysts enhance cyclooctene epoxidation with H₂O₂?

POMs like H₅PV₂Mo₁₀O₄₀ act as bifunctional catalysts, stabilizing peroxo intermediates via η²-coordination while facilitating electron transfer. Their activity in 1,2-dichloroethane is attributed to high oxidative stability and compatibility with hydrophobic substrates .

Methodological Challenges and Contradictions

Q. Why do some catalysts show high conversion but low selectivity, and how can this be addressed?

Molybdenum hydrazone complexes achieve >90% conversion but ≤56% selectivity due to competing radical pathways. Strategies include:

  • Ligand modification : Introducing electron-withdrawing groups (e.g., –NO₂) to polarize metal-peroxo bonds, enhancing electrophilic epoxidation .
  • Solvent engineering : Using ionic liquids to suppress radical chain reactions .

Q. What discrepancies exist in reported activation energies for uncatalyzed vs. catalyzed epoxidation?

Uncatalyzed O₂ oxidation has an activation energy of ~80 kJ/mol , while Mo-catalyzed TBHP systems show lower values (~50 kJ/mol) due to peroxo intermediate stabilization. Contradictions arise from differing rate-determining steps (substrate oxidation vs. oxidant activation) .

Emerging Techniques

Q. How do electrochemical methods enable sustainable this compound synthesis?

MIT researchers achieved ~50% epoxide conversion over 4 hours using renewable electricity-driven H₂O₂ activation. Manganese oxide nanoparticles on carbon electrodes facilitate selective epoxidation via high-valent Mn–O intermediates, avoiding hazardous peracids .

Q. What advances in X-ray crystallography aid catalyst design for epoxidation?

Single-crystal X-ray structures of Mo/W complexes with hydrophilic ligands (e.g., hydroxymethyldiphenylphosphine oxide) reveal how ligand geometry and hydrogen bonding modulate peroxo intermediate stability and substrate access .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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